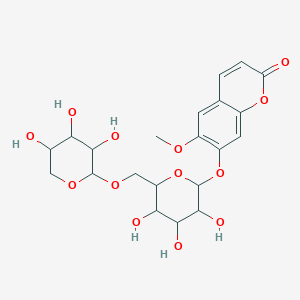

6-Methoxy-7-(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyloxy)-2H-1-benzopyran-2-one

CAS No.:

Cat. No.: VC13807012

Molecular Formula: C21H26O13

Molecular Weight: 486.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H26O13 |

|---|---|

| Molecular Weight | 486.4 g/mol |

| IUPAC Name | 6-methoxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-2-one |

| Standard InChI | InChI=1S/C21H26O13/c1-29-11-4-8-2-3-14(23)32-10(8)5-12(11)33-21-19(28)17(26)16(25)13(34-21)7-31-20-18(27)15(24)9(22)6-30-20/h2-5,9,13,15-22,24-28H,6-7H2,1H3 |

| Standard InChI Key | AHBJPGDMGKOLJC-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)COC4C(C(C(CO4)O)O)O)O)O)O |

| Canonical SMILES | COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)COC4C(C(C(CO4)O)O)O)O)O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound has the molecular formula C₂₁H₂₆O₁₃ and a molecular weight of 486.4 g/mol . Its IUPAC name, 6-methoxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-2-one, reflects its coumarin backbone and glycosidic substituents . The structure comprises:

-

A benzopyran-2-one core with a methoxy (-OCH₃) group at position 6.

-

A beta-D-glucopyranosyl unit linked via an ether bond at position 7.

-

A beta-D-xylopyranosyl residue attached to the glucose moiety at the 6'-O position .

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| SMILES | COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)COC4C(C(C(CO4)O)O)O)O)O)O | |

| InChI Key | AHBJPGDMGKOLJC-UHFFFAOYSA-N | |

| Topological Polar Surface | 194.0 Ų | |

| XLogP | -2.40 |

Spectroscopic Properties

-

UV-Vis: Absorbs at λmax ~300–330 nm (characteristic of coumarin π→π* transitions).

-

MS: ESI-MS shows a molecular ion peak at m/z 486.1373 [M+H]⁺ .

-

NMR: ¹H NMR signals include δ 6.2–7.8 ppm (aromatic protons), δ 3.0–5.5 ppm (sugar protons), and δ 3.8 ppm (methoxy group) .

Natural Occurrence and Biosynthesis

Plant Sources

The compound is isolated from:

Biosynthetic Pathway

Coumarin glycosides are synthesized via:

-

Phenylpropanoid Pathway: Formation of the coumarin scaffold from cinnamic acid.

-

Glycosylation: Attachment of the disaccharide moiety by UDP-dependent glycosyltransferases.

Synthesis and Modifications

Challenges:

-

Steric hindrance at position 7 complicates glycosylation.

-

Protecting group strategies are required for hydroxylated coumarins .

Biological Activities and Mechanisms

Antioxidant Effects

The compound scavenges reactive oxygen species (ROS) via:

-

Electron Donation: Phenolic hydroxyl groups in the xylose and glucose units.

-

Metal Chelation: Binding to Fe²⁺/Cu²⁺, inhibiting Fenton reactions .

Anti-Inflammatory Action

-

Inhibits COX-2 and NF-κB pathways, reducing prostaglandin E₂ (PGE₂) synthesis.

Pharmacokinetics and ADMET Profile

Absorption and Distribution

| Parameter | Value | Implication |

|---|---|---|

| Human Intestinal Absorption | 50% probability | Moderate oral bioavailability |

| BBB Permeability | 0.726 log BB | Limited CNS penetration |

| VDss | 0 log L/kg | Predominantly plasma-bound |

Metabolism and Excretion

Toxicity

Comparative Analysis with Analogues

| Compound | Structure Difference | Bioactivity |

|---|---|---|

| Esculin | Glucose at position 6 | Lower antioxidant potency |

| Daphnin | Rhamnose instead of xylose | Reduced anti-inflammatory effect |

Research Applications and Future Directions

Therapeutic Prospects

-

Neuroprotection: Potential in Alzheimer’s disease via ROS scavenging .

-

Anticancer Adjuvant: Enhances chemotherapy efficacy by reducing oxidative stress.

Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume